4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide
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Overview
Description
4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide is a chemical compound that belongs to the class of benzamides It features an amino group at the 4-position and a piperidine ring substituted with a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide typically involves the following steps:
Starting Material: The synthesis begins with 4-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amidation: The resulting 4-aminobenzoic acid is then reacted with 4-methylpiperidine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is employed in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-ethoxy-5-nitrophenyl (piperidin-1-yl) methanone
- 4,4’-bis-(3-(4-methyl-piperidin-1-yl)prop-1-yn-1-yl)-1,1’-biphenyl
Uniqueness
4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a piperidine ring makes it a versatile compound for various applications in medicinal chemistry and industrial research.
Properties
IUPAC Name |
4-amino-2-(4-methylpiperidin-1-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-4-6-16(7-5-9)12-8-10(14)2-3-11(12)13(15)17/h2-3,8-9H,4-7,14H2,1H3,(H2,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBFMRZNLABVRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC(=C2)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424579 |
Source
|
Record name | 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878620-99-6 |
Source
|
Record name | 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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